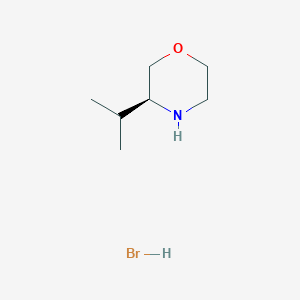
(3S)-3-(propan-2-yl)morpholine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(propan-2-yl)morpholine hydrobromide is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. The (3S)-3-(propan-2-yl) substituent indicates the presence of a propan-2-yl group attached to the third carbon in the morpholine ring, with the S-configuration denoting its stereochemistry. The hydrobromide part of the compound signifies that it is a salt formed with hydrobromic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(propan-2-yl)morpholine hydrobromide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent such as sulfuric acid.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via an alkylation reaction using isopropyl bromide in the presence of a base like sodium hydride.
Formation of the Hydrobromide Salt: The final step involves the reaction of the synthesized (3S)-3-(propan-2-yl)morpholine with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Morpholine: Using continuous flow reactors for the reaction of diethanolamine with sulfuric acid.
Alkylation Process: Large-scale alkylation using isopropyl bromide and a suitable base.
Salt Formation: Conversion to the hydrobromide salt using hydrobromic acid in large reactors.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(propan-2-yl)morpholine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydrobromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the reduced amine.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
(3S)-3-(propan-2-yl)morpholine hydrobromide has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-3-(propan-2-yl)morpholine hydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(N-morpholino)propanesulfonic acid: Another morpholine derivative with different substituents.
Morpholine: The parent compound without the propan-2-yl group.
N-methylmorpholine: A morpholine derivative with a methyl group.
Uniqueness
(3S)-3-(propan-2-yl)morpholine hydrobromide is unique due to its specific stereochemistry and the presence of the propan-2-yl group, which can influence its reactivity and biological activity compared to other morpholine derivatives.
Properties
CAS No. |
1207368-88-4 |
|---|---|
Molecular Formula |
C7H16BrNO |
Molecular Weight |
210.11 g/mol |
IUPAC Name |
(3S)-3-propan-2-ylmorpholine;hydrobromide |
InChI |
InChI=1S/C7H15NO.BrH/c1-6(2)7-5-9-4-3-8-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m1./s1 |
InChI Key |
PYEQIBJLQHFWDP-OGFXRTJISA-N |
Isomeric SMILES |
CC(C)[C@H]1COCCN1.Br |
Canonical SMILES |
CC(C)C1COCCN1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


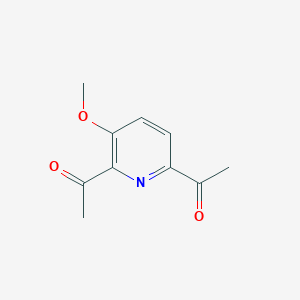
![1-(difluoromethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11744258.png)
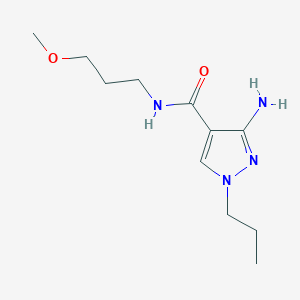
![[(4-Nitrophenyl)methoxy][1-(pyridin-2-YL)ethylidene]amine](/img/structure/B11744265.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11744266.png)
![(1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]oxirene](/img/structure/B11744268.png)

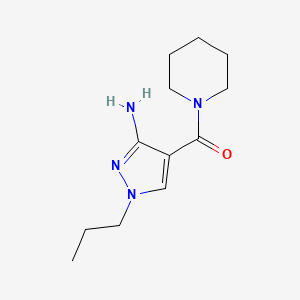

![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11744284.png)
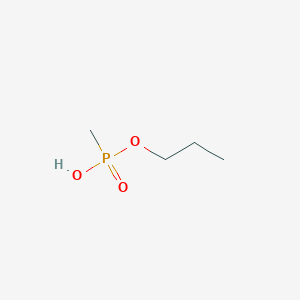
![2(3H)-Furanone, dihydro-5-[(1R)-1-hydroxyethyl]-, (5R)-](/img/structure/B11744303.png)
![1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11744308.png)
amine](/img/structure/B11744321.png)
